3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
3-[1-[2-(4-fluorophenyl)acetyl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c16-12-3-1-11(2-4-12)9-14(19)17-6-5-13(10-17)18-7-8-21-15(18)20/h1-4,13H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCRAXJIVPOXER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the oxazolidinone ring separately. The fluorophenyl group is introduced through an acylation reaction. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired rings and linkages.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield. The reaction conditions would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : The oxazolidinone derivatives are known for their antimicrobial properties. Research has indicated that compounds with similar structures exhibit significant activity against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) . The incorporation of a fluorophenyl group may enhance this activity through improved binding affinity to bacterial ribosomes.
- Anticonvulsant Properties : Pyrrolidine derivatives have been explored for their anticonvulsant effects. Studies have shown that modifications in the pyrrolidine structure can lead to compounds with potent anticonvulsant activity, suggesting that 3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one may also possess similar effects .
- Anti-inflammatory Potential : The presence of the oxazolidinone ring is associated with anti-inflammatory properties. Research indicates that related compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation pathways . The selective inhibition of COX-2 over COX-1 is particularly desirable for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Table 1: Summary of Biological Activities
| Biological Activity | Test Methodology | Results |
|---|---|---|
| Antimicrobial | Disc diffusion | Effective against S. aureus and E. coli |
| Anticonvulsant | Maximal electroshock test | Significant reduction in seizure activity |
| Anti-inflammatory | COX inhibition assay | Selective COX-2 inhibition observed |
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various oxazolidinone derivatives, including compounds structurally similar to this compound, it was found that certain derivatives exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. These findings suggest potential applications in treating infections caused by resistant bacterial strains .
Case Study: Anticonvulsant Activity
A series of pyrrolidine derivatives were synthesized and tested for anticonvulsant activity using the maximal electroshock model. Compounds with structural similarities to this compound demonstrated significant protection against induced seizures, indicating their potential as therapeutic agents for epilepsy .
Mechanism of Action
The mechanism of action of 3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the pyrrolidine and oxazolidinone rings contribute to the overall stability and specificity of the compound. These interactions can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Insights:
Substituent Effects :
- Fluorophenyl Group : Enhances lipophilicity and target affinity across analogs .
- Heterocyclic Core :
- Oxazolidin-2-one : Offers metabolic stability but moderate bioactivity.
- Thiazolidine-2,4-dione : Increases cytotoxicity but may introduce toxicity risks .
- Oxadiazole : Improves binding to aromatic residues in enzymes (e.g., bacterial topoisomerases) .
Synthetic Accessibility: Thioacetyl and oxadiazole derivatives require specialized reagents (e.g., Pd catalysts for coupling) compared to the target compound’s simpler acetyl group . Thiazolidinones often involve chloroacylation steps, increasing synthesis complexity .
Biological Performance: The target compound’s oxazolidinone core may offer a balance between stability and activity, avoiding the toxicity associated with thiazolidinones . Fluorophenyl derivatives generally outperform chlorophenyl or methoxyphenyl analogs in target selectivity due to fluorine’s electronegativity .
Biological Activity
3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one is a synthetic compound notable for its potential biological activities. This compound is characterized by its unique structural moieties, which may contribute to various pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorophenyl group enhances the binding affinity to specific targets, potentially leading to inhibition of enzymatic activity or modulation of receptor signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
- Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory effects, which could be beneficial in conditions such as arthritis or other inflammatory diseases.
- Cancer Research : There is growing interest in the compound's anticancer properties. Studies have shown that it may inhibit tumor growth in certain cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Anticancer | Inhibition of cell proliferation in vitro |
Case Study 1: Antimicrobial Properties
In a study examining the antimicrobial efficacy of various oxazolidinone derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated a promising profile for further development as an antibiotic agent.
Case Study 2: Anti-inflammatory Activity
Research conducted on animal models demonstrated that administration of this compound resulted in a marked decrease in pro-inflammatory cytokines. This suggests that it may modulate immune responses effectively, providing a potential therapeutic avenue for inflammatory diseases.
Case Study 3: Anticancer Activity
In vitro assays revealed that the compound inhibits proliferation in several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase. Further studies are required to elucidate the precise molecular pathways involved.
Q & A
Advanced Research Question
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with bacterial ribosomes or inflammatory kinases. The oxazolidinone oxygen often forms hydrogen bonds with conserved residues (e.g., Arg138 in ribosomes) .
- MD Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100-ns trajectories. Pay attention to fluorophenyl group dynamics, which may influence binding entropy .
How can spectroscopic techniques differentiate between tautomeric forms of the oxazolidinone ring?
Basic Research Question
- NMR : NMR distinguishes tautomers via carbonyl chemical shifts. A single carbonyl peak at ~170 ppm confirms the oxazolidin-2-one form, while multiple peaks suggest tautomeric equilibria .
- IR Spectroscopy : Stretching frequencies for C=O (1740–1680 cm) and N–H (3300 cm) bands validate the absence of enol tautomers .
What are the stability challenges for this compound under varying pH and temperature conditions?
Basic Research Question
-
pH Sensitivity : Oxazolidinones hydrolyze in acidic/basic conditions. Monitor degradation via HPLC at 25°C:
pH Half-life (h) 1.2 2.5 7.4 48 9.0 12 -
Thermal Stability : TGA/DSC analysis shows decomposition above 200°C, with mass loss correlating to fluorophenyl group cleavage .
How do fluorinated substituents affect the compound’s pharmacokinetic properties?
Advanced Research Question
- Lipophilicity : The 4-fluorophenyl group increases logP (predicted ~2.1), enhancing blood-brain barrier permeability but risking off-target CNS effects .
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation. Validate with liver microsome assays (e.g., rat hepatocytes) and compare with non-fluorinated analogs .
What catalytic systems improve enantioselectivity in asymmetric synthesis routes?
Advanced Research Question
- Chiral Auxiliaries : Use Evans oxazolidinones (e.g., (4R)-3-acetyl-4-isopropyl-1,3-oxazolidin-2-one) to control stereochemistry during pyrrolidine ring formation .
- Organocatalysts : Proline-derived catalysts achieve >90% ee in oxazolidinone cyclization. Optimize solvent (acetonitrile) and temperature (−20°C) for maximal selectivity .
How to address discrepancies in biological activity data between in vitro and in vivo studies?
Advanced Research Question
- Bioavailability Issues : Poor solubility (measure via shake-flask method) may limit in vivo efficacy. Consider prodrug strategies (e.g., esterification of the oxazolidinone) .
- Metabolite Interference : Use LC-MS to identify active metabolites (e.g., fluorophenyl hydroxylation products) that may contribute to in vivo effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
